Product packaging for 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione(Cat. No.:CAS No. 115081-94-2)

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B047594
CAS No.: 115081-94-2
M. Wt: 289.03 g/mol
InChI Key: AMFXDGWSUCLGET-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzoxazine (B1645224) Chemistry

Benzoxazines are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to an oxazine (B8389632) ring. wikipedia.org The synthesis of these structures, often achieved through methods like the Mannich reaction involving a phenol, an amine, and formaldehyde, has been a subject of chemical research for decades. wikipedia.org The parent compound of the specific scaffold , 1H-benzo[d] rsc.orgontosight.aioxazine-2,4-dione (isatoic anhydride), was first synthesized in 1883. tezu.ernet.in

The chemistry of benzoxazines is noted for its molecular design flexibility, which has led to advancements in polymer science, yielding materials with properties like near-zero shrinkage upon polymerization and high char yield. scispace.comresearchgate.netcapes.gov.br While much of the early focus was on polymerization, the synthetic utility of the isatoic anhydride (B1165640) core in small-molecule synthesis has become increasingly prominent. scispace.comresearchgate.net Researchers have developed various methods for synthesizing 1H-benzo[d] rsc.orgontosight.aioxazine-2,4-diones, starting from materials such as 2-aminobenzoic acids, isatin, and phthalic anhydride, demonstrating the maturity and versatility of this area of chemistry. nih.gov

General Overview of the 1H-Benzo[d]rsc.orgontosight.aioxazine-2,4-dione Scaffold in Medicinal Chemistry Research

The 1H-benzo[d] rsc.orgontosight.aioxazine-2,4-dione scaffold, or isatoic anhydride, is a highly valued intermediate in medicinal chemistry and pharmaceutical development. ontosight.aitezu.ernet.in Its significance lies in its role as a versatile synthon for constructing a multitude of pharmaceutically important scaffolds. ontosight.aitezu.ernet.in Ring-opening reactions of isatoic anhydrides, particularly with amines, provide a straightforward method for synthesizing anthranilic amides, which are precursors to many other complex structures. researchgate.net

This scaffold is a key starting material for a range of bioactive molecules, including:

Quinazolinone-based drugs : Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone pharmaceuticals. nih.govwikipedia.org

Enzyme Inhibitors : Derivatives have shown potent inhibitory activity against various biological targets, such as hepatitis C virus (HCV) inhibitors, butyrylcholinesterase (BChE) inhibitors, and histone acetyltransferases (HATs) inhibitors. nih.gov Quinazolin-dione derivatives, which can be synthesized from this scaffold, are known to target sirtuins, β-secretase, and poly(ADP-ribose) glycohydrolase (PARG). nih.govnih.gov

Diverse Therapeutic Agents : The scaffold has been incorporated into molecules with antiallergic, antitumor, antipsychotic, anti-inflammatory, and antimicrobial properties. nih.gov

The ability of the isatoic anhydride ring to readily react and release carbon dioxide is a key feature exploited in its synthetic applications. nih.govwikipedia.orgrsc.org

Rationale for Dedicated Research into 7-Iodo-1H-benzo[d]rsc.orgontosight.aioxazine-2,4-dione Derivatives

The development of halogenated analogues of isatoic anhydride, such as the 7-iodo derivative, is a deliberate strategy to enhance the molecular properties and synthetic utility of the core scaffold. The introduction of an iodine atom at a specific position is not arbitrary but is based on well-understood chemical principles.

Halogenation is a powerful strategy in drug discovery and development, as the introduction of a halogen can significantly alter the physiological, pharmacokinetic, and pharmacological profiles of a molecule. researchgate.net In the context of the 1H-benzo[d] rsc.orgontosight.aioxazine-2,4-dione scaffold, the presence of an iodine atom at the 7-position imparts several key changes:

Electronic Effects : As an electron-withdrawing group, iodine can influence the electron density distribution of the aromatic ring. This can affect the reactivity of the entire molecule, including the susceptibility of the anhydride to nucleophilic attack. Electron-withdrawing groups on the benzoxazine ring are known to weaken the C-O bond, which can lower the energy barrier for subsequent reactions. researchgate.net

Steric Influence : The iodine atom is large and introduces significant steric bulk. This can influence the conformation of the molecule and its ability to bind to biological targets, potentially leading to enhanced selectivity.

Physicochemical Properties : Halogenation typically increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and metabolic stability.

For example, the related compound 8-Bromo-1H-benzo[d] rsc.orgontosight.aioxazine-2,4-dione is noted for its enhanced reactivity due to the bromine substituent, which allows for diverse functionalization. chemimpex.com A similar enhancement of reactivity and potential for derivatization is a primary motivation for the synthesis of the 7-iodo analogue.

Beyond its direct impact on the molecule's properties, the iodine atom serves as an exceptionally versatile "synthetic handle" for further chemical modifications. Aromatic iodides are highly valued in organic synthesis because they are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions. mdpi.com

The C-I bond is relatively weak and susceptible to oxidative addition, making it an ideal functional group for reactions such as:

Suzuki-Miyaura coupling (for C-C bond formation) mdpi.com

Heck coupling (for C-C bond formation)

Sonogashira coupling (for C-C bond formation)

Buchwald-Hartwig amination (for C-N bond formation)

Copper-mediated N-arylation mdpi.com

This reactivity allows chemists to use 7-Iodo-1H-benzo[d] rsc.orgontosight.aioxazine-2,4-dione as a platform molecule. rsc.orgrsc.org Starting with this iodinated intermediate, a diverse library of more complex derivatives can be synthesized by introducing various aryl, alkyl, amine, or other functional groups at the 7-position. rsc.org This strategic utility is a cornerstone of modern medicinal chemistry, enabling the rapid generation and optimization of lead compounds. Molecular iodine is recognized as an efficient, non-toxic, and readily available reagent for creating such iodo-functionalized heterocyclic molecules, which serve as crucial intermediates for further synthetic transformations. rsc.orgnih.gov

Data Tables

Table 1: Properties of the Parent Compound

PropertyValue
Compound Name 1H-Benzo[d] rsc.orgontosight.aioxazine-2,4-dione
Synonym Isatoic Anhydride
CAS Number 118-48-9 alfachemch.com
Molecular Formula C₈H₅NO₃ alfachemch.com
Molecular Weight 163.13 g/mol alfachemch.com
Appearance White to brown solid/powder wikipedia.orgalfachemch.com
Melting Point ~233-243 °C wikipedia.orgalfachemch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4INO3 B047594 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 115081-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115081-94-2

Molecular Formula

C8H4INO3

Molecular Weight

289.03 g/mol

IUPAC Name

7-iodo-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)

InChI Key

AMFXDGWSUCLGET-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)NC(=O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)OC2=O

Synonyms

7-IODO-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE

Origin of Product

United States

Chemical Transformations and Derivatization of 7 Iodo 1h Benzo D 1 2 Oxazine 2,4 Dione

Strategies for Functional Group Interconversion at the Iodo Position

The carbon-iodine bond at the 7-position is a prime target for introducing molecular diversity. The high reactivity of the iodo group in various coupling reactions makes it an excellent synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to modify aryl halides. rsc.org The iodo-substituted benzoxazine-dione is an ideal substrate for such transformations due to the high reactivity of the C-I bond in the catalytic cycle. beilstein-journals.orgresearchgate.net These reactions typically involve an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

A range of palladium-catalyzed reactions can be employed to functionalize the 7-position, including:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Hiyama Coupling: Reaction with organosilanes, which is noted for being a method to synthesize value-added organosilanes. nih.gov

Negishi Coupling: Reaction with organozinc reagents.

These reactions allow for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from the 7-iodo precursor.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand
Sonogashira Terminal Alkyne (R-C≡CH) Ar-C≡C-R Pd(PPh₃)₄, CuI
Suzuki Boronic Acid (R-B(OH)₂) Ar-R Pd(PPh₃)₄, Pd(dppf)Cl₂
Stille Organostannane (R-SnBu₃) Ar-R Pd(PPh₃)₄
Heck Alkene (CH₂=CHR) Ar-CH=CHR Pd(OAc)₂, P(o-tol)₃
Hiyama Organosilane (R-SiR'₃) Ar-R Pd(OAc)₂, TBAF

| Negishi | Organozinc (R-ZnX) | Ar-R | Pd(PPh₃)₄ |

While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, specific conditions or activation methods can facilitate the replacement of the iodo group. In the context of related heterocyclic systems, reactions with various nitrogen nucleophiles have been explored. researchgate.net For 7-iodo-1H-benzo[d] beilstein-journals.orgrsc.orgoxazine-2,4-dione, derivatization is more commonly achieved through cross-coupling reactions. However, copper-catalyzed methods (e.g., Ullmann condensation) could potentially be employed to form C-N, C-O, or C-S bonds with amine, alcohol, or thiol nucleophiles, respectively.

Ring-Opening and Ring-Expansion Reactions of the Benzoxazine-2,4-dione Scaffold

The anhydride-like character of the 1H-benzo[d] beilstein-journals.orgrsc.orgoxazine-2,4-dione core makes it susceptible to nucleophilic attack, leading to ring-opening. researchgate.net This reactivity is a cornerstone for synthesizing a variety of other heterocyclic structures.

The reaction of the benzoxazine-2,4-dione scaffold with nitrogen nucleophiles is a well-established method for producing quinazolinone derivatives and other related systems. researchgate.net The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons (typically C-4), leading to the opening of the heterocyclic ring. The resulting intermediate, a 2-aminobenzamide derivative, can then undergo intramolecular cyclization.

When primary amines or amino acids are used as nucleophiles, this sequence provides a straightforward route to 3-substituted quinazolin-4-ones. The 7-iodo substituent remains intact during this process, making it available for subsequent functionalization via the cross-coupling reactions described previously. A study on the closely related 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one demonstrated its successful reaction with various amino acids, such as glycine, alanine, and valine, to yield the corresponding N-substituted quinazolinone derivatives. researchgate.net This highlights the utility of this pathway for creating complex, biologically relevant scaffolds.

Table 2: Ring-Opening and Recyclization with Nitrogen Nucleophiles

Nucleophile Intermediate Product Final Heterocyclic Scaffold
**Primary Amine (R-NH₂) ** 2-Amino-N-substituted-5-iodobenzamide 7-Iodo-3-substituted-quinazolin-4-one
Amino Acid (H₂N-CHR-COOH) 2-(2-Amino-5-iodobenzamido)acetic acid derivative 2-(7-Iodo-4-oxoquinazolin-3(4H)-yl)acetic acid derivative

The intermediates formed from the ring-opening of 7-iodo-1H-benzo[d] beilstein-journals.orgrsc.orgoxazine-2,4-dione can be subjected to various rearrangement and cyclocondensation reactions. For instance, Hofmann rearrangement of a 2-hydroxymethylbenzamide, which can be conceptually derived from the benzoxazinone (B8607429) core, leads to the formation of a different benzoxazinone isomer via an isocyanate intermediate. nih.gov Furthermore, ring expansion strategies, potentially mediated by reagents like hypervalent iodine, could transform the six-membered ring into larger seven-membered heterocyclic systems, although this is more commonly applied to different substrates. nih.gov

Synthesis of Fused and Spirocyclic Derivatives

The 7-Iodo-1H-benzo[d] beilstein-journals.orgrsc.orgoxazine-2,4-dione scaffold can be elaborated into more complex polycyclic systems, including fused and spirocyclic structures.

The synthesis of fused systems can be achieved by constructing new rings onto the existing benzoxazine (B1645224) framework. For example, reactions that form a new ring between the N-1 and C-7 positions, or by using the functional groups derived from ring-opening as handles for further cyclizations. The synthesis of pyrido[1,2,3-de] beilstein-journals.orgproactivemr.combenzoxazine derivatives represents a class of related fused systems. nih.gov

Spirocyclic compounds, where two rings share a single atom, represent another important class of molecules. The synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has been reported as a strategy for developing novel bioactive compounds. nih.gov While starting from a different precursor, the general concept of constructing a spirocyclic center on the benzoxazine core is applicable. For the 7-iodo derivative, one could envision a multi-step sequence where the N-1 or C-2 positions are functionalized with a chain that subsequently cyclizes to form a spiro ring. For example, a reaction sequence involving alkylation at the nitrogen followed by intramolecular cyclization could lead to spirocyclic derivatives.

Combinatorial Chemistry Approaches in Library Synthesis and Derivatization

The primary application of 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione in combinatorial chemistry is as a precursor to a wide range of heterocyclic compounds, most notably quinazolinones and their derivatives. The isatoic anhydride (B1165640) core can be readily opened by various nucleophiles, such as amines, to form an intermediate that can then be cyclized to generate the desired heterocyclic system. The iodine atom at the 7-position remains intact during these initial transformations, making it available for subsequent diversification reactions.

This two-stage approach allows for the creation of a vast array of molecules from a single starting material. In the first stage, different amines can be used to react with the isatoic anhydride, leading to a variety of substituents at the 3-position of the resulting quinazolinone. In the second stage, the iodine atom at the 7-position can be modified using a range of palladium-catalyzed cross-coupling reactions.

Key Derivatization Reactions:

Suzuki Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 7-position by coupling the iodo-substituted scaffold with different boronic acids or esters.

Sonogashira Coupling: This reaction is used to introduce alkyne functionalities, which can serve as handles for further transformations, such as click chemistry.

Heck Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling the scaffold with alkenes.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine substituents at the 7-position, creating a diverse set of amino-substituted derivatives.

The combination of these reactions allows for the generation of large and diverse compound libraries with potential biological activity. The solid-phase synthesis of quinazolinone derivatives is a particularly powerful approach for library generation, as it allows for the efficient and automated synthesis of a large number of compounds.

Below is a representative table illustrating the potential for diversification of the 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione scaffold through a combinatorial approach leading to 7-substituted quinazolinone derivatives.

EntryR1-AmineCoupling Partner (for Suzuki Reaction)Resulting 7-Substituent
1MethylaminePhenylboronic acidPhenyl
2Ethylamine4-Fluorophenylboronic acid4-Fluorophenyl
3Propylamine2-Thiopheneboronic acid2-Thienyl
4Benzylamine3-Pyridylboronic acid3-Pyridyl
5AnilineNaphthalene-1-boronic acid1-Naphthyl

The following table outlines the types of palladium-catalyzed cross-coupling reactions that can be employed to derivatize the 7-iodo position and the corresponding functionalities that can be introduced.

Reaction TypeReagent/Catalyst SystemIntroduced Functionality
Suzuki CouplingAryl/heteroarylboronic acid, Pd catalyst, baseAryl or Heteroaryl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Heck CouplingAlkene, Pd catalyst, baseAlkenyl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group

Advanced Spectroscopic and Structural Elucidation of 7 Iodo 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C. A detailed analysis of the NMR spectra for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione would provide definitive evidence for its structural integrity.

Table 1: Expected NMR Data for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C2=O - 160-165
C4=O - 147-150
C5-H Aromatic region Aromatic region
C6-H Aromatic region Aromatic region
C7-I - Aromatic region (low field due to iodine)
C8-H Aromatic region Aromatic region

Note: This table is hypothetical and intended for illustrative purposes, as experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Specific experimental IR spectral data for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione has not been reported in the available literature. Based on the analysis of related 1,3-oxazine derivatives, the spectrum would likely display strong absorption bands for the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically in the range of 1700-1800 cm⁻¹. Additionally, the N-H stretching vibration would be expected to appear as a broad band around 3200-3400 cm⁻¹. The C-I stretching vibration would be observed in the fingerprint region, typically below 600 cm⁻¹. jcsp.org.pk

Table 2: Expected IR Absorption Bands for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200-3400 Medium, Broad
C-H Stretch (Aromatic) 3000-3100 Medium
C=O Stretch (Carbonyl) 1700-1800 Strong
C=C Stretch (Aromatic) 1450-1600 Medium to Strong
C-N Stretch 1200-1350 Medium

Note: This table is hypothetical and intended for illustrative purposes, as experimental data is not available.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. This method provides unambiguous confirmation of the chemical formula of 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione.

While specific high-resolution mass spectrometry data for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione is not documented in the surveyed scientific literature, the expected exact mass can be calculated based on its molecular formula, C₈H₄INO₃. For other derivatives of 1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione, electrospray ionization (ESI) mass spectrometry has been used to confirm their molecular weights. nih.gov

Table 3: Calculated Molecular Mass for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione

Molecular Formula Calculated Exact Mass [M+H]⁺

Note: The value in this table is a theoretical calculation.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. A successful crystallographic analysis of 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione would provide precise bond lengths, bond angles, and intermolecular interactions.

A search of the scientific literature and crystallographic databases did not yield any published crystal structure for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione. The crystal structures of related heterocyclic compounds, such as 1H-Benzo[g]pteridine-2,4-dione, have been determined, revealing details of their solid-state packing and hydrogen bonding networks. researchgate.netnih.gov A similar analysis for the title compound would be invaluable for understanding its solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione would be characterized by absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the aromatic and carbonyl systems.

Experimental UV-Vis spectroscopic data for 7-Iodo-1H-benzo[d] rsc.orgbiodeep.cnoxazine-2,4-dione is not available in the public domain. The study of other oxazine (B8389632) derivatives has shown that the position and intensity of absorption bands are influenced by the solvent and the substituents on the aromatic ring. jcsp.org.pk The presence of the iodo-substituent and the benzoxazine-dione core would determine the specific electronic transition energies for this compound.

Computational and Theoretical Investigations of 7 Iodo 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are often employed for these purposes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

While no specific FMO analysis for 7-Iodo-1H-benzo[d] rdd.edu.iqproactivemr.comoxazine-2,4-dione has been reported, studies on other oxazine (B8389632) derivatives have utilized DFT calculations to investigate their electronic properties. researchgate.net For instance, the reactivity of a series of synthesized oxazine derivatives was investigated, and it was found that the reactivity of the compounds was related to their HOMO-LUMO energy gaps. researchgate.net A smaller energy gap generally implies higher reactivity. The introduction of an iodine atom, being an electron-withdrawing group, would be expected to influence the energies of the frontier orbitals of the benzoxazine-2,4-dione core.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are crucial for understanding the stability of a molecule and its potential to undergo radical reactions. There are no published BDE calculations for 7-Iodo-1H-benzo[d] rdd.edu.iqproactivemr.comoxazine-2,4-dione. Such calculations would provide valuable information about the strength of the C-I bond and other bonds within the molecule, which is important for predicting its degradation pathways and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations can then be used to study the stability and conformational changes of the ligand-target complex over time.

Elucidation of Binding Affinities and Identification of Key Residues

Although no molecular docking studies have been specifically performed on 7-Iodo-1H-benzo[d] rdd.edu.iqproactivemr.comoxazine-2,4-dione, research on other substituted benzoxazine (B1645224) derivatives has demonstrated the utility of this approach. For example, molecular docking has been used to investigate the antibacterial activity of new 2,3-substituted rdd.edu.iqproactivemr.combenzooxazin-4-one derivatives. rdd.edu.iq These studies help in identifying key amino acid residues in the active site of a target protein that are crucial for binding and can guide the design of more potent inhibitors. A recent 2024 study highlighted the use of bio-computational modeling for novel benzo[d] rdd.edu.iqproactivemr.comoxazine candidates as antimicrobial inhibitors, underscoring the relevance of these methods for this class of compounds. nih.gov

Analysis of Interaction Modes and Conformation Dynamics

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions. These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of these interactions over time. While this level of analysis is not available for 7-Iodo-1H-benzo[d] rdd.edu.iqproactivemr.comoxazine-2,4-dione, a 2024 study on novel synthetic quinolone and benzo[d] rdd.edu.iqproactivemr.comoxazine candidates as antimicrobial inhibitors employed molecular dynamic simulations to shed light on their mechanism of action. nih.gov

In Silico Prediction of Relevant Physicochemical Properties for Research

In silico methods are widely used to predict the physicochemical properties of compounds, which are important for drug development and other applications. These properties include solubility, lipophilicity (logP), and various pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). There are no specific reports on the in silico prediction of physicochemical properties for 7-Iodo-1H-benzo[d] rdd.edu.iqproactivemr.comoxazine-2,4-dione. However, for other classes of heterocyclic compounds, these predictive studies are routinely performed to assess their drug-likeness and potential for further development.

Structure-Activity Relationship (SAR) Modeling via Computational Descriptors

Structure-Activity Relationship (SAR) modeling is a important technique in drug discovery that seeks to understand how the chemical structure of a compound influences its biological activity. By identifying key structural features and physicochemical properties, known as molecular descriptors, researchers can predict the activity of new compounds and rationally design more potent and selective molecules.

For derivatives of the 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione scaffold, the nature and position of substituents on the benzene (B151609) ring are critical determinants of their biological effects. Halogenation, in particular, is a common strategy to enhance the therapeutic potential of a lead compound. The presence of an iodine atom at the 7-position, as in 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione, is expected to significantly impact its electronic and lipophilic character.

Computational descriptors provide a quantitative way to represent these molecular properties. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For the 7-iodo derivative, the high polarizability and moderate electronegativity of the iodine atom can influence intermolecular interactions with biological targets. Furthermore, the lipophilicity conferred by the iodo-substituent can affect the compound's ability to cross cell membranes and reach its site of action.

While specific SAR studies focusing solely on 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione are not extensively documented in publicly available literature, general principles derived from related halogenated benzoxazines suggest that the iodo- and bromo-substituents can confer significant anti-inflammatory potential. This indicates that the electronic and steric properties of the halogen at the 7-position play a crucial role in the anti-inflammatory activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, statistically-driven approach to SAR. QSAR models establish a mathematical correlation between the quantitative values of molecular descriptors and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel derivatives and for gaining a deeper understanding of the molecular mechanisms of action.

Although a specific QSAR study for 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione has not been identified, a relevant 3D-QSAR study on a series of 28 substituted benzoxazinone (B8607429) derivatives as antiplatelet agents provides valuable insights into the application of this methodology to this class of compounds. nih.gov In this study, the researchers utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach to develop a predictive 3D-QSAR model. nih.gov

The model was built using a training set of 23 molecules and validated with a test set of 5 molecules. The statistical significance and predictive power of the QSAR model were rigorously assessed. nih.gov The selected model demonstrated a high validation (q²) value of 0.9739 and a cross-validation (pred_r²) value of 0.8217, indicating a robust and predictive model. nih.gov

The descriptors employed in this 3D-QSAR study were based on steric, electrostatic, and hydrophobic fields. nih.gov These fields represent the spatial distribution of these properties around the molecules and are crucial for their interaction with the target receptor. The resulting QSAR model provides a three-dimensional map that highlights regions where modifications to the benzoxazinone scaffold would likely lead to an increase or decrease in antiplatelet activity. nih.gov

The key findings from such a study on substituted benzoxazinones can be summarized in the following table:

QSAR Model Parameter Value Interpretation
Methodology k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)A 3D-QSAR method that uses spatial fields to correlate structure with activity.
Validation (q²) 0.9739Indicates good internal consistency and predictive ability of the model for the training set.
Cross-validation (pred_r²) 0.8217Demonstrates the model's ability to predict the activity of an external set of compounds.
Key Descriptors Steric, Electrostatic, and Hydrophobic FieldsThese properties are critical for the interaction of benzoxazinone derivatives with their biological target for antiplatelet activity.

This example illustrates how QSAR studies can be applied to the benzoxazinone scaffold to elucidate the structural requirements for a specific biological activity. While the direct application of these findings to the anti-inflammatory activity of 7-Iodo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione would require a dedicated study, the principles and the types of descriptors are highly relevant. A QSAR study on a series of 7-substituted-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones would likely reveal the optimal electronic, steric, and hydrophobic properties at this position for maximizing a desired therapeutic effect.

Exploration of Biological Activities and Pharmacological Research Potential of 7 Iodo 1h Benzo D 1 2 Oxazine 2,4 Dione Analogues

Anticancer and Antiproliferative Investigations

The anticancer potential of benzoxazine (B1645224) and its derivatives is an area of active research. Various analogues have shown significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

A study on 7-nitro-2-aryl-4H-benzo[d] nih.govsciencescholar.usoxazin-4-ones demonstrated their potent anticancer and antioxidant properties. Several synthesized compounds showed significant cytotoxic potential against HeLa cells researchgate.netnih.govnih.gov. The most active compounds exhibited an inhibition of cell viability that was comparable to the reference drug doxorubicin nih.gov. These compounds were also found to have profound pro-apoptotic potential nih.gov.

Another study on 4H-benzo[d] nih.govsciencescholar.usoxazines revealed a remarkable effect on cell proliferation inhibition in breast cancer cell lines, with IC50 values ranging from micromolar to sub-micromolar concentrations nih.govnih.gov. The antiproliferative effect was observed across multiple breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3 nih.gov. Furthermore, benzo[a]phenoxazine derivatives have been investigated for their anticancer activity, showing selectivity for cancer cells and the ability to induce cell death through lysosomal membrane permeabilization mdpi.com.

The following table summarizes the antiproliferative activity of some 4H-benzo[d] nih.govsciencescholar.usoxazine (B8389632) analogues against various breast cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)CAMA-1 IC₅₀ (µM)SKBR-3 IC₅₀ (µM)HCC1954 IC₅₀ (µM)
Analogue 1 0.30 - 157.40.16 - 1390.09 - 93.080.51 - 157.2

Data extracted from a study on a family of 4H-benzo[d] nih.govsciencescholar.usoxazines nih.gov. The specific structures of the analogues are detailed in the source publication.

Anti-inflammatory and Antioxidant Properties

Derivatives of the benzoxazine scaffold have been evaluated for their anti-inflammatory and antioxidant activities. The synthetic oxazine derivatives are known to exhibit a variety of biological activities including anti-inflammation and antioxidation umpr.ac.id.

Anti-inflammatory Properties: Novel 1,2-benzothiazine derivatives, which are structurally related to benzoxazines, have been shown to inhibit cyclooxygenase 1 and 2 (COX-1 and COX-2) activity, which are key enzymes in the inflammation process nih.govnih.gov. Certain benzofuran derivatives have also been screened as COX-1/COX-2 inhibitors and showed analgesic and anti-inflammatory activities researchgate.net.

Antioxidant Properties: The antioxidant potential of 7-nitro-2-aryl-4H-benzo[d] nih.govsciencescholar.usoxazin-4-ones was found to be in close agreement with their experimental anticancer results, with a percent inhibition of DPPH free radicals ranging from 34.45% to 85.93% researchgate.netnih.gov. Similarly, a study on 1H-benzoxazine-2,4-diones synthesized from heterocyclic anhydrides showed that a novel compound, 1H-pyrazino[2,3-] nih.govsciencescholar.usoxazine-2,4-dione, exhibited the highest antioxidant capacity in both DPPH and FRAP assays researchgate.net.

The table below shows the antioxidant activity of some synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govsciencescholar.usoxazin-4-ones.

CompoundDPPH % Inhibition
Analogue 3a High
Analogue 3c High
Analogue 3k High

Data from a study on 7-nitro-2-aryl-4H-benzo[d] nih.govsciencescholar.usoxazin-4-ones, with specific percentage inhibitions detailed in the source researchgate.netnih.gov.

Central Nervous System (CNS) Related Activities: Anticonvulsant, Anxiolytic, Sedative, and Hypnotic Effects

Enzyme Modulation and Inhibition Studies

The ability of 1H-benzo[d] nih.govsciencescholar.usoxazine-2,4-dione analogues to modulate the activity of various enzymes is a significant area of their pharmacological potential.

A series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed and found to be allosteric mitogen-activated kinase kinase (MEK) inhibitors nih.gov. These compounds were developed from a specific MEK inhibitor by modifying the coumarin scaffold nih.gov. This suggests that the 1,3-benzoxazine-2,4-dione core can serve as a template for the design of kinase inhibitors. Additionally, some pyrazole-based quinazolinone and benzimidazole derivatives have been investigated as potential multi-kinase inhibitors, with molecular docking simulations suggesting good binding scores toward CDK2 protein nih.gov. While not directly involving the 7-iodo-benzoxazinedione, this indicates the potential of related heterocyclic systems in kinase inhibition. There is a lack of specific information on phosphatase inhibition by 7-Iodo-1H-benzo[d] nih.govsciencescholar.usoxazine-2,4-dione analogues in the reviewed literature.

Derivatives of 4H-3,1-benzoxazin-4-one have been identified as inhibitors of Cathepsin G, a serine protease researchgate.net. One inhibitor was found to be potent with an IC50 of 0.84 ± 0.11 μM and showed significant selectivity over other serine proteases researchgate.net. Furthermore, some novel derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a related heterocyclic system, have been evaluated as potential cholinesterase inhibitors for treating neurodegenerative diseases, with one derivative showing an IC50 value of 6.084 ± 0.26 μM mdpi.com. There is no specific information on the inhibition of carbonic anhydrase or human methionyl-tRNA synthetase by 7-Iodo-1H-benzo[d] nih.govsciencescholar.usoxazine-2,4-dione analogues in the available search results.

The table below summarizes the inhibitory activity of a 4H-3,1-benzoxazin-4-one derivative against Cathepsin G.

CompoundCathepsin G IC₅₀ (µM)
Inhibitor 2 0.84 ± 0.11

Data from a study on a library of substituted 4H-3,1-benzoxazin-4-one derivatives researchgate.net.

DNA and RNA Modifying Enzyme Inhibition (e.g., DNA topoisomerase I, HIV-1 reverse transcriptase, HIV-1 integrase, Telomerase)

Analogues of the benzoxazine scaffold have been investigated for their ability to inhibit enzymes crucial for DNA and RNA replication and maintenance, highlighting their potential as anticancer and antiviral agents.

DNA Topoisomerase I Inhibition Human DNA topoisomerase I (hTopo I) is a vital enzyme in DNA replication and a key target for anticancer drugs. Certain 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have demonstrated significant inhibitory potential against hTopo I. Research has identified compounds that act as catalytic inhibitors, preventing the enzyme from binding to DNA, while others act as "poisons," stabilizing the covalent enzyme-DNA complex and leading to cell death researchgate.net.

One study identified 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) as the most effective catalytic inhibitor with a half-maximal inhibitory concentration (IC50) of 8.34 µM. In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was found to be a potent topoisomerase poison, being significantly more effective than the well-known inhibitor camptothecin researchgate.net. Structure-activity relationship (SAR) studies suggest that a hydroxyl group at the R position of the benzoxazine ring is important for catalytic inhibition, whereas a methyl group at the R1 position contributes to the poisonous effect researchgate.net.

Table 1: Inhibition of Human Topoisomerase I by Benzoxazinone (B8607429) Analogues

CompoundInhibition MechanismIC50 (µM)Reference
BONC-001Catalytic Inhibitor8.34 researchgate.net
BONC-013Poison0.0006 researchgate.net
Camptothecin (Reference)Poison0.034 researchgate.net

HIV-1 Reverse Transcriptase Inhibition Reverse transcriptase (RT) is a critical enzyme for the replication of HIV-1. Benzoxazine-containing structures have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.govgoogle.com. One prominent example is Efavirenz, a 4H-benzo[d] nih.govgoogle.comoxazine derivative, which is an efficient inhibitor of the HIV-1 reverse transcriptase. Other related tricyclic structures, such as pyrido[2,3-b] nih.govbenzoxazepin-6(5H)-ones, have also shown potent inhibitory activity against HIV-1 RT, with IC50 values as low as 19 nM google.com. These NNRTIs bind to a hydrophobic pocket near the enzyme's active site, inhibiting the polymerization step of viral DNA synthesis nih.govgoogle.com.

HIV-1 Integrase and Telomerase Inhibition HIV-1 integrase is another essential enzyme for the viral life cycle, responsible for inserting the viral DNA into the host genome nih.gov. While it is a validated target for antiretroviral therapy, research specifically linking potent inhibitory activity to 7-Iodo-1H-benzo[d] nih.govgoogle.comoxazine-2,4-dione analogues is limited in the available literature. Similarly, there is a lack of specific studies detailing the inhibition of telomerase by this class of compounds.

Oxidoreductase and Transferase Inhibition

Benzoxazine derivatives have also shown inhibitory activity against enzymes in the oxidoreductase and transferase families.

One study identified (Z)-3-benzylidene-3,4-dihydro-2-oxo-2H-1,4-benzoxazine-5-carboxylic acid (TA-3037A), a compound isolated from Streptomyces sp., as a novel inhibitor of glutathione S-transferase (GST) nih.gov. GSTs are a family of enzymes involved in detoxification and cellular protection, and their inhibition can be a strategy in cancer therapy to increase the efficacy of chemotherapeutic agents.

Furthermore, a series of 1,4-benzoxazine-2-one derivatives were found to target and inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from Mycobacterium tuberculosis. MenB is a key transferase in the menaquinone biosynthetic pathway, which is essential for the bacterium, making these compounds a promising foundation for developing new antitubercular agents.

In the context of oxidoreductases, the benzoxazine derivative 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) has been shown to inhibit the production of reactive oxygen species (ROS) induced by oxidized low-density lipoprotein (oxLDL) in human umbilical vein endothelial cells (HUVECs) nih.gov. This suggests a protective role against oxidative stress, which is implicated in various cardiovascular diseases nih.gov.

Receptor Agonism and Antagonism Studies

Analogues of 7-Iodo-1H-benzo[d] nih.govgoogle.comoxazine-2,4-dione have been extensively studied for their ability to modulate various cellular receptors, demonstrating their potential in treating a wide range of conditions from neurological disorders to cancer.

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR139, 5-HT1A, Cannabinoid Receptor 2)

GPR139 Modulation GPR139 is an orphan GPCR expressed in specific regions of the central nervous system, such as the striatum and habenula nih.gov. It is believed to play a role in regulating dopaminergic and opioidergic signaling pathways researchgate.net. Activation of GPR139 primarily occurs through the Gq/11 signaling pathway nih.govresearchgate.net. While GPR139 is considered a potential therapeutic target for metabolic and substance misuse disorders, current literature does not describe specific modulators based on the benzoxazine scaffold nih.gov.

5-HT1A Receptor Modulation The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytics and antidepressants. Novel classes of 3,4-dihydro-2H-benzo nih.govoxazine derivatives have been designed and synthesized to act as dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter, which could offer a new generation of antidepressants researchgate.net.

Cannabinoid Receptor 2 (CB2) Modulation The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a promising therapeutic target for inflammatory conditions and cancer, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor nih.gov. The 1,3-benzoxazine scaffold has been identified as a versatile chemotype for designing selective CB2 agonists nih.gov. One such derivative, compound 7b5, demonstrated high selectivity and potency as a CB2 agonist (EC50 = 110 nM) and was shown to inhibit the proliferation of triple-negative breast cancer cells . Another series of 7-oxo- nih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives also yielded potent and selective CB2 agonists, with some compounds exhibiting Ki values in the low nanomolar range nih.gov.

Table 2: Activity of Benzoxazine Analogues at the Cannabinoid Receptor 2 (CB2)

Compound SeriesCompound IDActivityPotencySelectivity (vs. CB1)Reference
1,3-Benzoxazine7b5AgonistEC50 = 110 nM>90-fold (EC50 > 10 µM)
Oxazino-quinoline20AgonistKi = 2.5 nM166-fold nih.gov
Oxazino-quinoline21AgonistKi = 0.81 nM383-fold nih.gov
Oxazino-quinoline56AgonistKi = 8.12 nM>1231-fold nih.gov

Nuclear Receptor Modulation (e.g., Progesterone Receptor)

The progesterone receptor (PR) is a nuclear receptor that plays a critical role in reproductive health and is a target in certain cancers. Benzoxazine derivatives have been successfully developed as both PR agonists and antagonists. Notably, replacing the 2-carbonyl group of 6-aryl benzoxazinone-based PR antagonists with a 2-thiocarbonyl moiety inverted the functional activity, leading to the discovery of potent PR agonists nih.govrsc.org.

Several 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thione analogues demonstrated sub-nanomolar in vitro potency. For instance, compounds 15 and 29 showed potencies similar to medroxyprogesterone acetate (MPA) in a T47D cell-based assay. Furthermore, compound 29 was highly selective for the PR, with over 500-fold selectivity against glucocorticoid and androgen receptors nih.govrsc.org.

Ligand-Gated Ion Channel Modulation (e.g., GABA-A Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of widely used anxiolytic and sedative drugs like benzodiazepines google.de. The benzoxazine structure is also capable of modulating this receptor. A key example is etifoxine, a 4H-benzo[d] nih.govgoogle.comoxazine derivative, which is recognized as a potent modulator of the GABA-A receptor and is used clinically as an anxiolytic.

Modulators of Cellular Differentiation and Resorption Pathways (e.g., Osteoclastogenesis)

Osteoclasts are cells responsible for bone resorption, and their overactivity leads to bone diseases like osteoporosis. The inhibition of osteoclast formation (osteoclastogenesis) is a key therapeutic strategy. Modified 3-phenyl-2H-benzo[e] nih.govgoogle.comoxazine-2,4(3H)-dione derivatives have been identified as novel and potent inhibitors of osteoclast differentiation nih.gov.

In studies using RAW264.7 cells, compounds such as 1d, 3h, and 5d were shown to suppress RANKL-induced osteoclast formation in a dose-dependent manner. This inhibition was not due to cytotoxicity nih.gov. These compounds were found to downregulate the expression of key osteoclastogenesis-related marker genes, including NFATc1, c-fos, TRAP, and cathepsin K. Specifically, compound 3d was also able to significantly reduce the bone-resorbing activity of osteoclasts in a pit formation assay, highlighting the potential of this chemical class as new anti-resorptive agents nih.gov.

Herbicidal Activity Studies of 7-Iodo-1H-benzo[d]researchgate.netresearchgate.netoxazine-2,4-dione Analogues

Analogues of 7-Iodo-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione are recognized for their herbicidal properties, primarily functioning as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This enzyme plays a critical role in the biosynthesis of both chlorophyll and heme in plants. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, results in the formation of highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, leading to symptoms such as leaf cupping, crinkling, bronzing, and necrosis in susceptible plants.

Research in this area has often utilized the iodo analogue of the commercial herbicide flumioxazin, designated as B2055, as a lead compound for the development of new herbicidal agents. acs.orgnih.gov This indicates the significant herbicidal potential of the 7-iodo substitution on the benzoxazine ring.

Detailed Research Findings

Studies have focused on synthesizing and evaluating the herbicidal efficacy of various derivatives of the benzoxazinone skeleton. In a notable study, the herbicidal activity of a series of novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.nete3s-conferences.orgoxazin-6-yl)isoindoline-1,3-diones was investigated. One of the most potent compounds synthesized, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] researchgate.nete3s-conferences.orgoxazin-6-yl)isoindoline-1,3-dione (designated as compound 8e), was directly compared to the iodo analogue B2055. acs.orgnih.gov

The inhibitory activity of these compounds was quantified by determining their IC50 values, which represent the concentration of the herbicide required to inhibit the growth of a target weed by 50%. The comparative analysis demonstrated that compound 8e exhibited IC50 values for velvetleaf (Abutilon theophrasti) and crabgrass (Digitaria sanguinalis) that were comparable to those of B2055, highlighting the potent herbicidal efficacy of the iodo-substituted benzoxazinone scaffold. acs.orgnih.gov

The following table summarizes the comparative herbicidal activity of compound 8e and the iodo analogue B2055 against two common weed species.

Table 1: Comparative Herbicidal Activity (IC50) of Compound 8e and Iodo Analogue B2055 acs.orgnih.gov
CompoundVelvetleaf (Abutilon theophrasti) IC50 (μM)Crabgrass (Digitaria sanguinalis) IC50 (μM)
Compound 8eComparable to B2055Comparable to B2055
Iodo Analogue (B2055)Data not explicitly provided, used as a benchmarkData not explicitly provided, used as a benchmark

Further research into isoindoline-1,3-dione substituted benzoxazinone derivatives has shown that structural modifications significantly influence their herbicidal effectiveness. For instance, the introduction of a carboxylic ester group at different positions on the benzoxazinone ring system has yielded compounds with good herbicidal activities. researchgate.netnih.gov These studies categorize analogues into different chemical groups based on the substitution pattern and have established a general order of herbicidal effectiveness. researchgate.netnih.gov While these studies primarily focus on fluoro-substituted analogues, the underlying principles of structure-activity relationships are relevant to the broader class of halogenated benzoxazinones, including the iodo-derivatives.

The mechanism of action for these compounds consistently points towards PPO inhibition, with the resulting visual damage to weeds being a hallmark of this class of herbicides. researchgate.netnih.gov The potent activity of the iodo analogue B2055 as a lead compound underscores the importance of the 7-iodo substitution in designing effective PPO-inhibiting herbicides.

Mechanistic Research on the Biological Actions of Benzo D 1 2 Oxazine 2,4 Dione Scaffolds

Molecular Target Identification and Validation Approaches

There is no published research identifying or validating specific molecular targets for 7-Iodo-1H-benzo[d] proactivemr.comrsc.orgoxazine-2,4-dione. The general benzoxazinone (B8607429) scaffold has been associated with a wide range of biological properties, from anticancer to antimicrobial activities, suggesting diverse molecular interactions depending on the substitution pattern. nih.govijpsr.info However, without dedicated studies such as affinity chromatography, proteomics-based approaches, or specific enzymatic assays for the 7-iodo derivative, its precise molecular targets remain speculative.

Investigation of Associated Cellular Pathways and Signaling Cascades

Currently, there is a lack of scientific reports detailing the cellular pathways and signaling cascades specifically modulated by 7-Iodo-1H-benzo[d] proactivemr.comrsc.orgoxazine-2,4-dione.

Downregulation of Key Transcriptional Factors (e.g., NF-κB, NFATc1)

No studies have been found that investigate the effect of 7-Iodo-1H-benzo[d] proactivemr.comrsc.orgoxazine-2,4-dione on key transcriptional factors such as Nuclear Factor-kappa B (NF-κB) or Nuclear Factor of Activated T-cells c1 (NFATc1). While some related heterocyclic compounds, such as 1,2-oxazines, have been shown to target the NF-κB signaling pathway, this information cannot be directly extrapolated to the 1,3-oxazine-2,4-dione scaffold, let alone the specific 7-iodo substituted version. nih.gov The influence of the iodo-substituent at the 7-position on such activity is unknown.

In-depth Structure-Activity Relationships and Pharmacophore Development

Detailed structure-activity relationship (SAR) studies and pharmacophore models for 7-Iodo-1H-benzo[d] proactivemr.comrsc.orgoxazine-2,4-dione are not available in the current body of scientific literature.

Elucidation of Substituent Effects on Bioactivity

The specific impact of the iodine atom at the 7-position of the 1H-benzo[d] proactivemr.comrsc.orgoxazine-2,4-dione core on its biological activity has not been elucidated. Halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the potential for halogen bonding with biological targets. However, without comparative studies of different substituents at this position, the precise contribution of the iodo group to the bioactivity of this scaffold remains uncharacterized. Research on other heterocyclic systems has shown that the nature and position of substituents are critical for activity, but these findings are not directly transferable. nih.gov

Future Research Directions and Translational Perspectives for 7 Iodo 1h Benzo D 1 2 Oxazine 2,4 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The accessibility of 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is fundamental to unlocking its full research potential. While general methods for synthesizing the parent benzoxazinedione scaffold exist, often starting from corresponding 2-aminobenzoic acids, future research must focus on creating novel, efficient, and sustainable pathways specifically for the 7-iodo analogue. nih.govrsc.org

Current strategies often involve multi-step processes that may utilize harsh reagents or require demanding reaction conditions. researchgate.net For instance, a common approach involves the reaction of a substituted 2-aminobenzoic acid with an activating agent like thionyl chloride to induce cyclization. nih.govresearchgate.net Future methodologies should aim to improve upon these foundations by incorporating principles of green chemistry. sciresliterature.org This includes the exploration of transition-metal-catalyzed reactions, such as those employing gold(I) or palladium catalysts, which can operate under milder conditions and offer high selectivity. nih.govnih.gov The development of one-pot syntheses that minimize intermediate purification steps would also significantly enhance efficiency and reduce solvent waste. Furthermore, investigating flow chemistry and microwave-assisted synthesis could lead to improved yields, reduced reaction times, and safer protocols, ultimately making 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione and its derivatives more readily available for extensive study.

Table 1: Comparison of Current and Proposed Future Synthetic Methodologies

Feature Conventional Synthesis Proposed Sustainable Methodologies
Starting Materials Substituted anthranilic acids Readily available, renewable feedstocks
Catalysts Stoichiometric reagents (e.g., SOCl₂) Catalytic amounts of transition metals (e.g., Au, Pd, Cu), biocatalysts
Solvents Halogenated organic solvents Green solvents (e.g., water, ionic liquids), solvent-free conditions
Energy Input Conventional heating (prolonged) Microwave irradiation, flow chemistry (rapid, efficient)
Process Multi-step with isolations One-pot reactions, cascade sequences

| Waste Generation | Significant solvent and reagent waste | Minimized waste streams, atom-economical reactions |

Design and Synthesis of Advanced Iodo-Benzoxazinedione Conjugates and Hybrid Molecules

The iodine atom at the 7-position is a key feature that enables a vast array of post-synthesis modifications. It serves as a powerful linchpin for creating advanced molecular architectures through various cross-coupling reactions. This functional handle allows for the strategic conjugation of the iodo-benzoxazinedione core to other molecular entities to create hybrid molecules with potentially synergistic or entirely new biological functions. nih.govmdpi.com

Future research should extensively exploit the reactivity of the aryl-iodide bond. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck coupling can be employed to introduce diverse aryl, alkyl, and alkyne groups. These modifications can be used to fine-tune the molecule's pharmacological properties or to attach it to other bioactive scaffolds. For example, conjugating the 7-iodo-benzoxazinedione to known pharmacophores, such as those found in existing anticancer or anti-inflammatory drugs, could lead to the development of dual-action agents with enhanced efficacy. nih.gov Another promising avenue is the synthesis of antibody-drug conjugates (ADCs), where the benzoxazinedione acts as the cytotoxic payload, attached to a tumor-targeting antibody via a linker synthesized from the 7-iodo position. thno.org This approach would enable specific delivery of the therapeutic agent to cancer cells, potentially increasing its therapeutic index.

Table 2: Potential Conjugates and Hybrid Molecules from 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione

Conjugation Partner Coupling Reaction Potential Application
Boronic Acids/Esters Suzuki Coupling Modulation of biological activity, introduction of targeting moieties
Terminal Alkynes Sonogashira Coupling Creation of rigid linkers, attachment of fluorescent tags or click chemistry handles
Peptides/Amino Acids Buchwald-Hartwig Amination Development of targeted therapeutics, enzyme inhibitors
Monoclonal Antibodies Multi-step linker synthesis Precision antibody-drug conjugates (ADCs) for cancer therapy

Deeper Exploration of Uncharted Biological Targets and Therapeutic Areas

The broader class of benzoxazine (B1645224) derivatives has been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijnc.irresearchgate.netnih.gov However, the specific biological targets and full therapeutic potential of 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione remain largely unexplored. A crucial future direction is the systematic biological screening of this compound and its derivatives against a wide array of molecular targets.

The presence of the iodine atom is particularly significant as it can participate in halogen bonding—a strong, non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. This unique property suggests that the 7-iodo derivative may interact with biological targets differently than its non-iodinated counterpart. Future research should involve high-throughput screening against panels of kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders. nih.gov For instance, given the reported activity of related compounds against cancer cell lines, studies could focus on its potential as an inhibitor of key oncogenic proteins. researchgate.net Moreover, its potential as an antimicrobial agent against drug-resistant bacterial or fungal strains warrants investigation. nih.govresearchgate.net Elucidating the mechanism of action through molecular docking and cellular assays will be critical in identifying novel and druggable biological targets.

Application in Chemical Biology and Chemical Probe Development (e.g., Targeted Protein Degraders)

Beyond direct therapeutic applications, 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is an excellent candidate for development as a chemical probe to study biological systems. The versatile reactivity of the 7-iodo group allows for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of the molecule's interactions within cells.

A particularly exciting and modern application lies in the field of targeted protein degradation (TPD). nih.govnjbio.com The development of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. nih.gov A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. researchgate.net The 7-iodo position on the benzoxazinedione scaffold provides an ideal attachment point for a linker connected to an E3 ligase-binding ligand. If the benzoxazinedione core can be shown to bind to a protein of interest, it could be readily converted into a PROTAC. This would transform the molecule from a simple inhibitor into a catalytic degrader, a strategy that offers potential advantages for overcoming drug resistance and targeting proteins previously considered "undruggable". njbio.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione derivatives is no exception. nih.gov These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are synthesized.

Table 3: Applications of AI/ML in the Development of 7-Iodo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione Derivatives

AI/ML Application Description Potential Impact
QSAR Modeling Predicts biological activity from molecular descriptors. Prioritizes synthesis of high-potential compounds, saving time and resources.
De Novo Design Generates novel molecular structures with desired properties. Discovers innovative derivatives with enhanced efficacy and novel mechanisms of action.
ADME/Tox Prediction Forecasts pharmacokinetic profiles and potential toxicity. Early identification of candidates with poor drug-like properties, reducing attrition rates.
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Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Identify iodine’s electron-withdrawing effects on adjacent protons (e.g., downfield shifts >1 ppm) and carbon environments .
  • Mass Spectrometry (HRMS) : Confirm molecular ion clusters (e.g., [M+H]+^+ with isotopic patterns matching 127^{127}I) .
  • IR Spectroscopy : Detect carbonyl stretching frequencies (~1750 cm1^{-1}) to confirm oxazine-dione integrity .

How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be analyzed for iodobenzoxazinediones?

Advanced Research Question
Contradictions may arise from:

  • Dynamic Effects : Rotamers or tautomers causing split signals. Variable-temperature NMR (e.g., –50°C to 80°C) can freeze conformational exchange .
  • Residual Solvent/Degradation : HPLC-MS can detect decomposition products (e.g., deiodinated byproducts) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, leveraging databases like CCDC .

What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Basic Research Question

  • Accelerated Stability Studies : Store samples at 0–8°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track iodine loss via iodometric titration .

How can computational chemistry predict reactivity trends in iodinated benzoxazinedione derivatives?

Advanced Research Question

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software. Compare Fukui indices to predict regioselectivity .
  • Degradation Pathways : Use software like Spartan to simulate hydrolysis or photodegradation mechanisms under acidic/basic conditions .

What experimental strategies mitigate hazards when handling iodinated intermediates?

Basic Research Question

  • PPE Protocols : Use nitrile gloves, sealed goggles, and fume hoods to avoid iodine vapor exposure .
  • Waste Management : Quench residual iodine with Na2_2S2_2O3_3 and segregate halogenated waste for professional disposal .

How can structure-activity relationships (SAR) be explored for this compound in antimicrobial assays?

Advanced Research Question

  • MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Compare with non-iodinated analogs to isolate iodine’s role .
  • Enzyme Inhibition Assays : Screen against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics to correlate iodine substitution with binding affinity .

What chromatographic techniques resolve co-eluting impurities in iodobenzoxazinedione synthesis?

Advanced Research Question

  • HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18 vs. phenylhexyl) to separate iodinated byproducts .
  • Prep-TLC/Flash Chromatography : Use silica gel with hexane/EtOAc gradients for semi-preparative purification .

How do solvent polarity and proticity influence iodination efficiency in benzoxazinedione systems?

Advanced Research Question

  • Solvent Screening : Compare aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents. Polar aprotic solvents stabilize transition states via dipole interactions, enhancing iodine electrophilicity .
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.